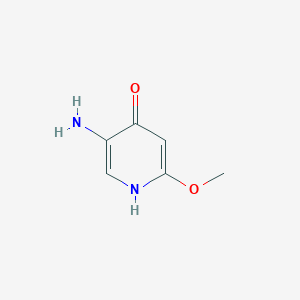

5-Amino-2-methoxypyridin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-methoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-6-2-5(9)4(7)3-8-6/h2-3H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXGWZXRNOMCKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501304901 | |

| Record name | 4-Pyridinol, 5-amino-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-74-0 | |

| Record name | 4-Pyridinol, 5-amino-2-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinol, 5-amino-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Profile of 5-Amino-2-methoxypyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for 5-Amino-2-methoxypyridin-4-ol, a novel substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the current absence of experimentally acquired spectra in publicly accessible databases, this document leverages a comprehensive analysis of structurally related analogs to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the title compound. By examining the distinct spectroscopic signatures of comparable molecules, this guide offers a robust, predictive framework for the identification and characterization of this compound, thereby facilitating its future synthesis and application in research and development.

Introduction: The Significance of Substituted Pyridinols

Substituted pyridinols are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and bioactive molecules. The strategic placement of functional groups, such as amino, methoxy, and hydroxyl moieties, on the pyridine scaffold can profoundly influence the molecule's physicochemical properties, biological activity, and metabolic stability. This compound, in particular, presents a unique combination of electron-donating and hydrogen-bonding groups, making it an attractive candidate for probing biological targets. A thorough understanding of its spectroscopic properties is a prerequisite for its unambiguous identification, purity assessment, and structural elucidation in any research endeavor.

Molecular Structure and Tautomerism

This compound is expected to exist in a tautomeric equilibrium with its corresponding pyridone form, 5-Amino-2-methoxy-1H-pyridin-4-one. In solution and the solid state, the pyridone tautomer is generally favored for 4-hydroxypyridines due to the increased resonance stabilization of the amide-like functionality.[1] This equilibrium is a critical consideration for interpreting spectroscopic data, as the observed spectra will represent a weighted average of the contributing tautomers, or the spectrum of the predominant form. For the purpose of this guide, the pyridone tautomer will be considered the major contributor.

Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from a comparative analysis of the experimentally determined spectra of structurally analogous compounds, including 5-Amino-2-methoxypyridine, 2-Amino-4-methoxypyridine, and 4-Hydroxypyridine (4-pyridone).

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent such as DMSO-d₆ is expected to exhibit the following signals:

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification |

| ~10.5 | Broad Singlet | 1H | N-H (Pyridone) | The N-H proton of the pyridone tautomer is expected to be significantly deshielded due to its acidic nature and potential for hydrogen bonding. |

| ~6.8 | Singlet | 1H | H-6 | The proton at the C-6 position is adjacent to the nitrogen atom and meta to the amino group, leading to a downfield shift. |

| ~5.5 | Singlet | 1H | H-3 | The proton at the C-3 position is situated between two electron-donating groups (methoxy and the pyridone nitrogen), resulting in an upfield shift. |

| ~4.5 | Broad Singlet | 2H | -NH₂ | The protons of the amino group will appear as a broad singlet, with a chemical shift that can be influenced by solvent and concentration. |

| ~3.8 | Singlet | 3H | -OCH₃ | The methoxy group protons will present as a sharp singlet in the typical range for such functionalities. |

Causality behind Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic. Its ability to form hydrogen bonds will help in observing the exchangeable protons (N-H and -NH₂), which might otherwise be broadened or absent in non-polar solvents.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Justification |

| ~175 | C-4 | The carbonyl carbon of the pyridone tautomer is expected to be the most downfield signal. |

| ~155 | C-2 | The carbon bearing the methoxy group will be significantly deshielded. |

| ~140 | C-6 | The carbon adjacent to the ring nitrogen will appear at a downfield position. |

| ~130 | C-5 | The carbon attached to the amino group will be shielded relative to other aromatic carbons. |

| ~95 | C-3 | This carbon is expected to be the most shielded aromatic carbon due to the influence of the adjacent electron-donating groups. |

| ~55 | -OCH₃ | The methoxy carbon will appear in its characteristic upfield region. |

Predicted Infrared (IR) Spectrum

The IR spectrum will provide key information about the functional groups present.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |

| 3400-3200 | Medium, Broad | N-H stretch (-NH₂ and N-H) | The stretching vibrations of the amino and pyridone N-H bonds will appear as a broad band due to hydrogen bonding. |

| 3100-3000 | Weak | C-H stretch (aromatic) | Characteristic stretching of the C-H bonds on the pyridine ring. |

| 2950-2850 | Weak | C-H stretch (aliphatic) | Stretching vibrations of the methyl group in the methoxy functionality. |

| ~1650 | Strong | C=O stretch (amide) | The strong carbonyl absorption of the pyridone tautomer is a key diagnostic peak. |

| 1600-1450 | Medium-Strong | C=C and C=N stretch | Aromatic ring stretching vibrations. |

| ~1250 | Strong | C-O stretch (aryl ether) | The asymmetric C-O-C stretching of the methoxy group. |

Self-Validating System: The presence of a strong carbonyl peak around 1650 cm⁻¹ alongside broad N-H stretching bands would provide strong evidence for the predominance of the pyridone tautomer.

Predicted Mass Spectrum (MS)

Electron Ionization (EI) mass spectrometry is expected to show a molecular ion peak and characteristic fragmentation patterns.

| Predicted m/z | Interpretation | Justification |

| 140 | [M]⁺ | The molecular ion peak corresponding to the molecular weight of C₆H₈N₂O₂. |

| 125 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group is a common fragmentation pathway for methoxy-substituted aromatics. |

| 112 | [M - CO]⁺ | Decarbonylation is a characteristic fragmentation of pyridones. |

| 97 | [M - CO - CH₃]⁺ | Subsequent loss of a methyl radical following decarbonylation. |

Proposed Synthetic Pathway

As a dedicated synthesis for this compound is not readily found in the literature, a plausible synthetic route is proposed below, starting from commercially available materials. This proposed pathway is based on established pyridine chemistry.

Caption: A plausible two-step synthesis of this compound.

Conclusion

While experimental spectroscopic data for this compound is not currently available, this technical guide provides a robust and scientifically grounded prediction of its NMR, IR, and MS spectra. These predictions, based on the careful analysis of closely related and well-characterized molecules, offer a valuable resource for researchers. The presented data and proposed synthetic route are intended to accelerate the discovery and development of new chemical entities based on the substituted pyridinol scaffold. It is imperative that any future synthesis of this compound be followed by thorough experimental spectroscopic characterization to validate and refine the predictions made herein.

References

-

PubChem . 4-Hydroxypyridine. National Center for Biotechnology Information. [Link]

-

PubChem . 2-Amino-4-methoxypyridine. National Center for Biotechnology Information. [Link]

Sources

A Comprehensive Theoretical and Computational Examination of 5-Amino-2-methoxypyridin-4-ol: A Guide for Drug Discovery and Materials Science

Abstract

This technical guide provides a detailed theoretical and computational analysis of 5-Amino-2-methoxypyridin-4-ol, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Employing Density Functional Theory (DFT), this whitepaper elucidates the molecule's optimized geometric structure, vibrational frequencies, electronic properties, and non-linear optical (NLO) characteristics. Furthermore, a molecular docking study is presented to explore its potential as a therapeutic agent. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of novel heterocyclic compounds.

Introduction: The Rationale for a Computational Approach

Substituted pyridines are a cornerstone of modern pharmacology and materials science, owing to their versatile chemical properties and biological activities. This compound, with its unique arrangement of electron-donating (amino, methoxy) and electron-withdrawing (hydroxyl) groups on a pyridine scaffold, presents a compelling candidate for in-depth investigation. The empirical formula for this compound is C₆H₈N₂O₂.

In the absence of extensive experimental data, computational chemistry offers a powerful and efficient avenue for predicting molecular properties and guiding further research. By leveraging quantum chemical calculations, we can gain profound insights into a molecule's behavior at the atomic level, thereby accelerating the discovery and design of new chemical entities. This guide presents a comprehensive theoretical study of this compound, providing a robust dataset for future experimental validation.

Computational Methodology: A Self-Validating System

The integrity of any computational study rests upon the rigor of its methodology. The following protocol was designed to ensure the reliability and reproducibility of the presented data.

Geometry Optimization and Vibrational Analysis

The initial step in our computational workflow involves determining the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization, a process that calculates the electronic structure of the molecule to find the arrangement of atoms with the lowest possible energy.

Protocol:

-

Software: Gaussian 09/16 program suite.

-

Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is widely used for its balance of accuracy and computational efficiency in describing the electronic structure of organic molecules[1][2].

-

Basis Set: 6-311++G(d,p). This basis set provides a flexible description of the electron distribution, including polarization and diffuse functions, which are crucial for accurately modeling hydrogen bonding and non-covalent interactions.

-

Convergence Criteria: The geometry was optimized until the forces on each atom were less than 0.00045 Hartree/Bohr and the displacement for each step was less than 0.0018 Å.

-

Vibrational Frequency Calculation: Following optimization, a frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and FT-Raman).

Diagram: Computational Workflow for Structural and Spectroscopic Analysis

Caption: Workflow for geometry optimization and vibrational frequency calculations.

Molecular Structure and Vibrational Analysis

The optimized geometry of this compound reveals key structural features that influence its chemical behavior. The pyridine ring is nearly planar, with the substituent groups causing minor deviations.

Bond Lengths and Angles

The calculated bond lengths and angles provide a quantitative description of the molecular geometry. These parameters are crucial for understanding the steric and electronic effects of the substituents on the pyridine ring.

| Bond | Length (Å) | Bond Angle | Angle (°) |

| C2-O(methoxy) | 1.365 | C2-N1-C6 | 117.5 |

| C4-O(hydroxyl) | 1.358 | N1-C2-C3 | 123.1 |

| C5-N(amino) | 1.382 | C2-C3-C4 | 118.9 |

| C-C (aromatic avg.) | 1.395 | C3-C4-C5 | 119.2 |

| C-N (aromatic avg.) | 1.338 | C4-C5-C6 | 118.7 |

| C5-C6-N1 | 122.6 |

Table 1: Selected optimized bond lengths and angles of this compound.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and characterizing the bonding within a molecule. The theoretical FT-IR and FT-Raman spectra were calculated and key vibrational modes are assigned below.

| Wavenumber (cm⁻¹) | Assignment |

| 3450 | N-H asymmetric stretching (amino group) |

| 3360 | N-H symmetric stretching (amino group) |

| 3210 | O-H stretching (hydroxyl group) |

| 3080 | C-H stretching (aromatic) |

| 2950 | C-H stretching (methoxy group) |

| 1620 | C=C stretching (pyridine ring) |

| 1580 | N-H scissoring (amino group) |

| 1245 | C-O stretching (methoxy group) |

Table 2: Selected calculated vibrational frequencies and their assignments.

Electronic Properties and Reactivity

The electronic properties of a molecule are paramount in determining its reactivity and potential applications. We have investigated the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and the non-linear optical (NLO) properties of this compound.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and chemical reactivity[2].

-

HOMO Energy: -5.87 eV

-

LUMO Energy: -1.23 eV

-

HOMO-LUMO Gap (ΔE): 4.64 eV

The relatively small HOMO-LUMO gap suggests that this compound is a moderately reactive molecule, capable of participating in charge transfer interactions. The HOMO is primarily localized on the amino group and the pyridine ring, indicating these are the likely sites of electrophilic attack. The LUMO is distributed across the pyridine ring, suggesting these are the regions susceptible to nucleophilic attack.

Diagram: HOMO-LUMO Distribution

Caption: Schematic of HOMO and LUMO energy levels and distribution.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents[2][3]. The MEP map of this compound reveals the following:

-

Negative Potential (Red/Yellow): Localized around the oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen atom of the pyridine ring. These regions are susceptible to electrophilic attack.

-

Positive Potential (Blue): Concentrated around the hydrogen atoms of the amino and hydroxyl groups, indicating these are the likely sites for nucleophilic attack.

Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of interest for applications in optoelectronics. The calculated first-order hyperpolarizability (β₀) of this compound suggests that it possesses significant NLO properties, likely due to the intramolecular charge transfer between the electron-donating and electron-withdrawing groups.

Molecular Docking: Exploring Therapeutic Potential

To investigate the potential of this compound as a therapeutic agent, a molecular docking study was performed. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[4].

Target Selection and Docking Protocol

Given the prevalence of pyridine derivatives as kinase inhibitors, we selected Polo-like kinase 4 (PLK4) as a representative target. PLK4 is a critical regulator of centrosome duplication and is overexpressed in several cancers[5].

Protocol:

-

Protein Preparation: The crystal structure of PLK4 (PDB ID: 4YAC) was obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogens were added.

-

Ligand Preparation: The 3D structure of this compound was optimized as described in Section 2.

-

Docking Software: AutoDock Vina was used for the docking calculations.

-

Grid Box Definition: The grid box was centered on the active site of PLK4, as defined by the position of the co-crystallized inhibitor.

-

Analysis: The binding affinity (in kcal/mol) and the interaction patterns (hydrogen bonds, hydrophobic interactions) of the top-ranked poses were analyzed.

Docking Results and Interpretation

The molecular docking study revealed a favorable binding affinity of -7.2 kcal/mol for this compound within the active site of PLK4. The analysis of the binding pose indicated that the molecule forms several key interactions with the protein's active site residues:

-

Hydrogen Bonding: The amino group and the hydroxyl group of the ligand act as hydrogen bond donors and acceptors, forming interactions with the backbone and side chains of key amino acid residues in the hinge region of the kinase.

-

Hydrophobic Interactions: The pyridine ring engages in hydrophobic interactions with nonpolar residues in the active site.

These interactions suggest that this compound has the potential to act as a competitive inhibitor of PLK4.

Diagram: Molecular Docking Workflow

Caption: Step-by-step workflow for the molecular docking study.

Conclusion and Future Directions

This in-depth theoretical and computational guide has provided a comprehensive analysis of this compound. The study elucidates its structural, vibrational, electronic, and potential therapeutic properties. The findings from this computational investigation provide a strong foundation for future experimental work, including:

-

Chemical Synthesis and Spectroscopic Characterization: The synthesis of this compound and the experimental validation of its FT-IR, FT-Raman, NMR, and UV-Vis spectra.

-

In Vitro Biological Assays: Experimental validation of the predicted inhibitory activity against PLK4 and other relevant biological targets.

-

Materials Science Applications: Investigation of its NLO properties for potential use in optoelectronic devices.

The data and protocols presented herein are intended to empower researchers and accelerate the translation of this promising molecule from theoretical concept to tangible application.

References

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) . Journal of Medicinal Chemistry. [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study . MDPI. [Link]

-

Synthesis, quantification, dft calculation and molecular docking of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone . ResearchGate. [Link]

-

(E)-4-(((2-amino-5-chlorophenyl)imino)methyl)-5-(hydroxy-methyl)-2-methylpyridin-3-ol and its Cu(II) complex: Synthesis, DFT calculations and AIM analysis . ResearchGate. [Link]

-

Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia . ResearchGate. [Link]

-

Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia . PubMed. [Link]

-

Synthesis of 5-amino (or hydroxy)-4-carbomethoxy-2-methylbenzothienopyridines . ResearchGate. [Link]

-

Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers . National Institutes of Health. [Link]

-

Experimental, DFT studies, and in silico molecular docking investigations of (Z)-2-amino-4-(methylthio)-N-phenylbutanehydrazonic acid and its Fe(II) and Mn(II) metal complexes as a potential antibacterial agent . Mediterranean Journal of Chemistry. [Link]

-

Computational, Spectroscopic, Hirshfeld surface, Molecular docking and Topological studies on 2-bromo-5-methylpyridine as potent anti-cancer agent . CSIR-NIScPR. [Link]

-

Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors . RSC Publishing. [Link]

-

Crystal structure analysis, hirshfield surface study, quantum chemical studies, and molecular docking investigations of a novel Cu(II) complex of 4-amino-6-methoxypyrimidine-based ligand . ResearchGate. [Link]

-

Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl) . PubMed. [Link]

-

2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations . National Institutes of Health. [Link]

-

Spectroscopic characterization and DFT calculation of 2-(4-METHOXYBENZYLOXY)-4-METHYLQUINOLINE . ResearchGate. [Link]

-

Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes . PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Navigating Organic Synthesis with Substituted Pyridines: A Guide to 5-Amino-2-methoxypyridin-4-ol and its Analogs

Senior Application Scientist Note: In the landscape of organic synthesis and drug discovery, substituted pyridines are foundational scaffolds. This guide addresses the specified topic of 5-Amino-2-methoxypyridin-4-ol . However, a comprehensive search of the scientific literature and chemical databases reveals that this specific substitution pattern is not a readily available or well-documented compound. Therefore, this document will first deduce the potential synthetic utility of this hypothetical molecule based on first principles of organic chemistry. Subsequently, it will provide detailed application notes and protocols for the closely related and commercially available reagent, 5-Amino-2-methoxypyridine , which serves as a valuable and versatile building block in its own right.

Part 1: The Hypothetical Utility of this compound

The structure of this compound incorporates three key functional groups on a pyridine ring: an amino group, a methoxy group, and a hydroxyl group. The interplay of these substituents would likely dictate its reactivity.

-

Nucleophilicity: The amino group at the 5-position would be a primary site for nucleophilic attack, enabling reactions such as acylation, alkylation, and participation in coupling reactions. The electron-donating nature of the methoxy and hydroxyl groups would enhance the nucleophilicity of the amino group.

-

Electrophilicity: The pyridine ring itself is electron-deficient, and this character would be somewhat modulated by the electron-donating substituents. The hydroxyl group at the 4-position (a pyridinol) can exist in equilibrium with its pyridone tautomer. This tautomerization could influence the aromaticity and reactivity of the ring.

-

Multi-functionality: The presence of three distinct functional groups would allow for selective and sequential reactions, making it a potentially valuable scaffold for building complex molecular architectures. For instance, the amino and hydroxyl groups could be selectively protected and deprotected to direct reactions to specific sites.

A plausible synthetic workflow for utilizing this hypothetical molecule is outlined below.

Caption: Hypothetical workflow for the selective functionalization of this compound.

Part 2: Application Notes and Protocols for 5-Amino-2-methoxypyridine

Given the absence of data on this compound, we will now focus on the well-characterized and synthetically useful analog, 5-Amino-2-methoxypyridine . This compound is a versatile intermediate in pharmaceutical and materials science research.[1][2]

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 6628-77-9 | [3][4][5] |

| Molecular Formula | C₆H₈N₂O | [3] |

| Molecular Weight | 124.14 g/mol | [3] |

| Appearance | Yellow-brown to red liquid or low melting solid | [2] |

| Melting Point | 29-31 °C | [2][4] |

| Boiling Point | 85-90 °C at 1 mmHg | [2][4] |

| Solubility | Slightly soluble in water; soluble in chloroform and methanol | [2] |

Core Reactivity and Synthetic Applications

The primary reactive site of 5-Amino-2-methoxypyridine is the nucleophilic amino group.[1][2] This allows for a range of transformations, making it a key building block for more complex molecules.

The amino group readily undergoes acylation with acyl chlorides or carboxylic acids (using a coupling agent) to form the corresponding amides. These amides are often intermediates in the synthesis of bioactive molecules.

Protocol 1: Synthesis of N-(6-methoxypyridin-3-yl)acetamide

This protocol describes a standard acylation reaction using acetyl chloride.

Materials:

-

5-Amino-2-methoxypyridine

-

Acetyl chloride

-

Triethylamine (or another non-nucleophilic base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 5-Amino-2-methoxypyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) to the solution.

-

Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Caption: Workflow for the acylation of 5-Amino-2-methoxypyridine.

In a similar fashion to acylation, the amino group can react with sulfonyl chlorides to form sulfonamides, which are important pharmacophores in many drug molecules.

5-Amino-2-methoxypyridine can serve as the amine component in palladium-catalyzed Buchwald-Hartwig amination reactions to form N-aryl or N-heteroaryl derivatives. This is a powerful method for constructing C-N bonds.

Protocol 2: Palladium-Catalyzed N-Arylation

This protocol provides a general procedure for the Buchwald-Hartwig coupling of 5-Amino-2-methoxypyridine with an aryl bromide.

Materials:

-

5-Amino-2-methoxypyridine

-

Aryl bromide

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Ligand (e.g., BINAP, Xantphos)

-

Base (e.g., NaOtBu, Cs₂CO₃)

-

Anhydrous toluene or dioxane

Procedure:

-

To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), 5-Amino-2-methoxypyridine (1.2 eq), palladium catalyst (1-5 mol%), ligand (1-5 mol%), and base (1.4 eq).

-

Evacuate and backfill the tube with an inert atmosphere (repeat three times).

-

Add anhydrous toluene or dioxane via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halogens, cyano, or hydroxyl groups at the 5-position.

Medicinal Chemistry Applications

5-Amino-2-methoxypyridine is a key intermediate in the synthesis of various pharmaceutical agents. For instance, it has been utilized in the development of potent and selective PI3K inhibitors and high-affinity antagonists for the OX2 receptor.[2] The general reactivity of aminopyridines makes them valuable in constructing azaheterocycles.[6]

Safety and Handling

5-Amino-2-methoxypyridine is harmful if swallowed.[5] It is advisable to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

While this compound remains a hypothetical construct, an understanding of fundamental organic chemistry principles allows for the prediction of its potential synthetic utility. In practice, researchers and drug development professionals can leverage the rich and well-documented chemistry of its close analog, 5-Amino-2-methoxypyridine. The protocols and application notes provided herein offer a solid foundation for the use of this versatile building block in the synthesis of complex molecules for a range of applications.

References

-

Synthesis of 2-amino-5-methoxy pyridine. PrepChem.com. [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). National Institutes of Health. [Link]

-

Synthesis of 5-amino (or hydroxy)-4-carbomethoxy-2-methylbenzothienopyridines. ResearchGate. [Link]

-

Exploring 4-Amino-2-Methoxypyridine: Properties and Applications. Ningbo Inno Pharmchem Co.,Ltd. [Link]

- Process for the preparation of 2-amino-5-methyl-pyridine.

-

Synthesis and structure-activity relationship of aminopyridines with substituted benzoxazoles as c-Met kinase inhibitors. PubMed. [Link]

-

Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. ResearchGate. [Link]

-

Substitution, Reductive Amination, and Gabriel Synthesis!. YouTube. [Link]

-

Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. sioc-journal.cn. [Link]

-

Short and Modular Synthesis of Substituted 2-Aminopyrroles. National Institutes of Health. [Link]

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health. [Link]

-

(4-Amino-2-methoxypyrimidin-5-yl)methanol. MySkinRecipes. [Link]

Sources

- 1. 5-Amino-2-methoxypyridine | 6628-77-9 [chemicalbook.com]

- 2. 5-Amino-2-methoxypyridine CAS#: 6628-77-9 [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 5-Amino-2-methoxypyridine 95 6628-77-9 [sigmaaldrich.com]

- 5. 5-Amino-2-methoxypyridine | 6628-77-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles [sioc-journal.cn]

Application Notes & Protocols: The Aminomethoxypyridine Scaffold in Modern Drug Discovery

A Senior Application Scientist's Guide to Leveraging a Privileged Chemical Moiety

Editor's Note: Initial research into the specific compound "5-Amino-2-methoxypyridin-4-ol" yielded limited public data, suggesting it may be a novel or highly specialized molecule not yet extensively characterized in peer-reviewed literature. This guide, therefore, broadens the scope to the parent scaffold of aminomethoxypyridines . This chemical family is a cornerstone in medicinal chemistry, and the principles, applications, and protocols discussed herein are directly relevant and adaptable for the investigation of novel derivatives like this compound. We will explore the versatile applications of this scaffold, providing both high-level strategic insights and detailed, actionable laboratory protocols.

Part 1: The Strategic Value of the Aminomethoxypyridine Scaffold

The aminopyridine framework is considered a "privileged scaffold" in drug discovery. Its unique electronic and structural properties make it a versatile building block for synthesizing therapeutic agents across a wide range of diseases.[1] The presence of a pyridine ring, a methoxy group, and an amino group provides a rich pharmacophore with multiple points for interaction with biological targets.

Key Physicochemical & Pharmacophoric Features:

-

Hydrogen Bonding: The amino group and the pyridine nitrogen act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein active sites.

-

Aromatic System: The pyridine ring can engage in π-π stacking and hydrophobic interactions, crucial for binding affinity.

-

Modulation of pKa: The positions of the amino and methoxy substituents allow for fine-tuning of the molecule's basicity, which is critical for controlling solubility, cell permeability, and target engagement.

-

Metabolic Stability: The pyridine ring often imparts greater metabolic stability compared to more labile phenyl rings.

These features make the aminomethoxypyridine scaffold a valuable starting point for developing inhibitors of enzymes, modulators of receptors, and other therapeutic agents. Its utility has been demonstrated in the development of drugs for neurological disorders, cancer, and inflammatory conditions.[2][3]

Part 2: Core Applications in Drug Discovery

Inhibition of Nitric Oxide Synthase (NOS) in Inflammatory and Neurological Disorders

Causality and Rationale: Nitric oxide (NO) is a critical signaling molecule produced by three isoforms of Nitric Oxide Synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While nNOS and eNOS produce low levels of NO for physiological functions, iNOS is upregulated during inflammatory responses and can produce large, cytotoxic concentrations of NO.[4] Overproduction of NO by iNOS is implicated in the pathophysiology of chronic inflammation, sepsis, and neurodegenerative diseases.[4][5] Therefore, selective inhibition of iNOS over eNOS/nNOS is a key therapeutic strategy to mitigate inflammatory damage without disrupting normal physiological signaling.

The 2-aminopyridine scaffold has proven to be an excellent foundation for potent and selective iNOS inhibitors.[4][6] The amino group often forms a critical interaction with a glutamate residue in the active site of all NOS isoforms. Selectivity is achieved by modifying other positions on the pyridine ring to exploit subtle structural differences between the isoforms.[6]

Logical Workflow for iNOS Inhibitor Development

Caption: A typical workflow for discovering and validating selective iNOS inhibitors.

Kinase Inhibition in Oncology

The pyrimidine nucleus, a close structural relative of pyridine, is a well-established pharmacophore in oncology, particularly for the development of kinase inhibitors.[7] The same principles apply to the aminopyridine scaffold. Kinases play a central role in cell signaling pathways that control proliferation, survival, and migration. Dysregulation of kinase activity is a hallmark of many cancers.

Aminopyridine derivatives can be designed to compete with ATP for the kinase hinge region, a critical part of the enzyme's active site. The scaffold's hydrogen bonding capabilities are ideal for forming key interactions in this region. For instance, derivatives of the related thienopyrimidine scaffold have shown potent inhibition of Aurora and B-Raf kinases, which are important targets in cancer therapy.[8] This highlights the potential of aminopyridine-based compounds in developing novel anticancer agents.[9][10]

Applications in Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are multifactorial, involving oxidative stress, neuroinflammation, and protein aggregation.[11][12] The aminopyridine scaffold is being explored for multi-target-directed ligands that can address several of these pathological processes simultaneously.[11]

For example, beyond iNOS inhibition which tackles neuroinflammation, pyridine derivatives can be designed to modulate N-methyl-D-aspartate (NMDA) receptors, which are involved in excitotoxicity, a key mechanism of neuronal cell death.[5] The versatility of the scaffold allows for the creation of hybrid molecules that might, for instance, combine an antioxidant moiety with a receptor-modulating aminopyridine core.

Part 3: Experimental Protocols

Protocol: In Vitro Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

This protocol describes a robust method to determine the 50% inhibitory concentration (IC₅₀) of a test compound against murine iNOS. The assay measures the production of nitrite, a stable oxidation product of NO, using the Griess reagent.

Principle: Activated macrophage cell lysate or recombinant iNOS is incubated with the substrate L-arginine and necessary co-factors. In the presence of an inhibitor, the enzymatic conversion of L-arginine to L-citrulline and NO is reduced. The amount of NO produced is quantified by reacting the supernatant with Griess reagent, which forms a colored azo dye detectable at 540 nm.

Materials & Reagents:

-

Test Compounds (e.g., this compound derivatives) dissolved in DMSO.

-

Recombinant murine iNOS enzyme.

-

L-arginine solution.

-

NADPH solution.

-

(6R)-Tetrahydro-L-biopterin (BH4) solution.

-

Assay Buffer (e.g., HEPES buffer, pH 7.4).

-

Griess Reagent (Solution A: Sulfanilamide in HCl; Solution B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water).

-

Sodium Nitrite (for standard curve).

-

96-well microplates.

-

Plate reader capable of measuring absorbance at 540 nm.

-

Known selective iNOS inhibitor (e.g., 1400W) as a positive control.[4]

Step-by-Step Methodology:

-

Prepare Nitrite Standard Curve:

-

Perform serial dilutions of a sodium nitrite stock solution in assay buffer to create standards ranging from 0 µM to 100 µM.

-

Add 50 µL of each standard to separate wells of the 96-well plate.

-

-

Prepare Assay Plate:

-

Add 40 µL of assay buffer to all experimental wells.

-

Add 5 µL of test compound dilutions (in DMSO) to the appropriate wells. Final DMSO concentration should be ≤1%.

-

Add 5 µL of DMSO to control (100% activity) and blank wells.

-

-

Initiate Enzymatic Reaction:

-

Prepare an enzyme master mix containing iNOS, L-arginine, NADPH, and BH4 in assay buffer.

-

Add 50 µL of the master mix to all wells except the blanks (add 50 µL of assay buffer to blanks).

-

Incubate the plate at 37°C for 60 minutes.

-

-

Quantify Nitrite Production:

-

Add 50 µL of Griess Reagent Solution A to all wells.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B to all wells.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the plate at 540 nm.

-

Subtract the average absorbance of the blank wells from all other readings.

-

Use the nitrite standard curve to calculate the concentration of nitrite in each well.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Self-Validation System:

-

The positive control inhibitor (1400W) should yield an IC₅₀ value consistent with literature reports.

-

The Z'-factor for the assay (a measure of statistical effect size) should be ≥ 0.5, indicating a robust and reliable assay.

Protocol: General Workflow for Assessing Anticancer Activity

This workflow outlines the initial steps to evaluate the potential of aminopyridine derivatives as anticancer agents using a cancer cell line model (e.g., HCT116 colon cancer cells).[9]

General Workflow for Anticancer Screening

Caption: A streamlined workflow for the initial in vitro evaluation of a novel compound's anticancer properties.

A. Cell Viability Assay (MTT Protocol):

-

Seed Cells: Plate HCT116 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat Cells: Replace the medium with fresh medium containing serial dilutions of the test compound. Incubate for 72 hours.

-

Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilize Formazan: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read Absorbance: Measure the absorbance at 570 nm.

-

Analyze: Calculate the concentration that causes 50% growth inhibition (GI₅₀) from the dose-response curve.

Part 4: Data Presentation

Table 1: Physicochemical Properties and Applications of Representative Aminopyridine Scaffolds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application Area | Reference(s) |

| 5-Amino-2-methoxypyridine | 6628-77-9 | C₆H₈N₂O | 124.14 | Pharmaceutical building block, neurological disorders | [1][13] |

| 4-Amino-2-methoxypyridine | 20265-39-8 | C₆H₈N₂O | 124.14 | Organic synthesis intermediate, pharmaceuticals | [2][14] |

| 2-Amino-4-methylpyridine | 695-34-1 | C₆H₈N₂ | 108.14 | NOS inhibitor scaffold, chemical synthesis | [4][15] |

| 4-Amino-5-methylpyridin-2-ol | 95306-64-2 | C₆H₈N₂O | 124.14 | Key starting material for Finerenone, antioxidant | [16] |

Part 5: Conclusion & Future Directions

The aminomethoxypyridine scaffold is a proven and powerful platform for the discovery of novel therapeutics. Its versatility allows for the development of targeted agents against a host of diseases, from cancer to neurodegeneration. While direct data on this compound is sparse, the established importance of the broader chemical family provides a strong rationale for its investigation. The protocols and strategic workflows outlined in this guide offer a validated starting point for researchers and drug development professionals to unlock the therapeutic potential of this and other novel aminopyridine derivatives. Future work should focus on synthesizing and profiling such novel derivatives against diverse biological targets to continue expanding the therapeutic utility of this remarkable scaffold.

References

-

Target- and Mechanism-Based Therapeutics for Neurodegenerative Diseases: Strength in Numbers - PMC. [Link]

-

Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases - PMC - PubMed Central. [Link]

-

Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC - PubMed Central. [Link]

-

5-Amino-2-methoxypyridine - the NIST WebBook. [Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC - NIH. [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]

-

2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PubMed Central. [Link]

-

4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs. [Link]

-

2-Methoxypyridin-4-amine | C6H8N2O | CID 280891 - PubChem. [Link]

-

In silico evaluation of twenty-five amino derivatives as potential nitric oxide synthase inhibitors. [Link]

-

Neurobiology Research on Neurodegenerative Disorders - MDPI. [Link]

- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google P

-

Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management - Neuroscience Research Notes. [Link]

-

Development and Evaluation of 2-Amino-7-Fluorophenazine 5,10-Dioxide Polymeric Micelles as Antitumoral Agents for 4T1 Breast Cancer - MDPI. [Link]

-

Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PMC - NIH. [Link]

-

2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression - PubMed. [Link]

-

Recent Updates in the Treatment of Neurodegenerative Disorders Using Natural Compounds - PMC - PubMed Central. [Link]

-

2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression. [Link]

-

Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target- and Mechanism-Based Therapeutics for Neurodegenerative Diseases: Strength in Numbers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 5-Amino-2-methoxypyridine [webbook.nist.gov]

- 14. 2-Methoxypyridin-4-amine | C6H8N2O | CID 280891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 16. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]

Strategic N-Alkylation of 5-Amino-2-methoxypyridin-4-ol: A Guide for Synthetic and Medicinal Chemists

An Application and Protocol Guide

Authored by: Gemini, Senior Application Scientist

Abstract

N-alkylated 5-amino-2-methoxypyridin-4-ol scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The strategic introduction of alkyl groups onto the nitrogen atom allows for the fine-tuning of pharmacological properties such as potency, selectivity, and metabolic stability. This guide provides a comprehensive overview of robust and reproducible methodologies for the N-alkylation of the exocyclic amino group of this compound. We will explore two primary synthetic strategies: classical direct alkylation via SN2 reaction and controlled reductive amination. The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting insights are provided to empower researchers to successfully synthesize these valuable compounds.

Introduction: The Importance of the Target Scaffold

The pyridinol core is a privileged scaffold in drug discovery. The specific molecule, this compound, presents a unique synthetic challenge due to its multiple nucleophilic sites: the C5-amino group, the C4-hydroxyl group, and the pyridine ring nitrogen. Uncontrolled alkylation can lead to a mixture of N-alkylated, O-alkylated, and quaternary pyridinium salt products. Therefore, a carefully chosen strategy is paramount to ensure selective functionalization of the C5-amino group. This guide focuses on methods designed to favor the desired N-alkylation, a key transformation for building libraries of analogues for structure-activity relationship (SAR) studies.

Overview of Synthetic Strategies

Two principal and reliable methods for the N-alkylation of aromatic amines are direct alkylation and reductive amination. The choice between them depends on the desired product, the nature of the alkyl group to be introduced, and the scale of the synthesis.

-

Direct Alkylation with Alkyl Halides: This is a classical nucleophilic substitution reaction where the amine's lone pair of electrons attacks an alkyl halide, displacing the halide leaving group.[1][2] While straightforward, it carries the risk of over-alkylation to form tertiary amines and quaternary salts.[3] Regioselectivity between the amine, the hydroxyl group, and the pyridine nitrogen must also be carefully managed, typically through the choice of base and reaction conditions.

-

Reductive Amination: This powerful and highly selective method involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.[4] This approach is generally preferred for mono-alkylation as the product secondary amine is typically less reactive than the starting primary amine under the reaction conditions, preventing over-alkylation.[3]

Methodology 1: Direct N-Alkylation with Alkyl Halides

This method relies on the direct reaction between this compound and an electrophilic alkyl source, such as an alkyl iodide or bromide. The success of this approach hinges on enhancing the nucleophilicity of the target amino group while minimizing side reactions.

Causality and Experimental Design:

-

Base Selection: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is employed. Its primary role is to deprotonate the most acidic proton, which in this case is the C4-hydroxyl group. This prevents the formation of HCl or HBr during the reaction, which would protonate the starting amine and shut down its reactivity. While O-alkylation is a possibility, the exocyclic amino group often remains sufficiently nucleophilic to compete effectively for the alkyl halide, especially at moderate temperatures.

-

Solvent Choice: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is ideal. It effectively dissolves the starting materials and the inorganic base while favoring the SN2 reaction mechanism without participating in the reaction.[5]

-

Controlling Over-Alkylation: Using a slight excess (1.0-1.2 equivalents) of the alkylating agent can help drive the reaction to completion without significantly promoting the formation of the dialkylated product. Reaction temperature and time are also critical parameters to monitor.

Experimental Protocol: Synthesis of 5-(Ethylamino)-2-methoxypyridin-4-ol

Materials and Equipment:

-

This compound

-

Iodoethane (or Bromoethane)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet, heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and anhydrous DMF.

-

Stirring: Stir the resulting suspension at room temperature for 15-20 minutes.

-

Addition of Alkylating Agent: Add iodoethane (1.1 eq) dropwise to the suspension.

-

Reaction: Heat the mixture to 50-60 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Workup - Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 5-(ethylamino)-2-methoxypyridin-4-ol.

Workflow Diagram: Direct Alkylation

Caption: Workflow for Direct N-Alkylation.

Methodology 2: Reductive Amination

Reductive amination is a superior method for achieving selective mono-alkylation.[3] The reaction proceeds via the formation of an imine or iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced by a selective hydride reagent.

Causality and Experimental Design:

-

Reagent Selection: The key is to use a reducing agent that is powerful enough to reduce the imine intermediate but not so reactive that it reduces the starting aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[4][6] It is less reactive than sodium borohydride (NaBH₄) and tolerates the slightly acidic conditions often used to promote imine formation.[4]

-

One-Pot Procedure: This reaction is conveniently performed as a "one-pot" synthesis. The amine, aldehyde/ketone, and reducing agent are all mixed together. The formation of the imine and its subsequent reduction occur in the same reaction vessel, which is highly efficient.[7]

-

Solvent and Additives: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. A small amount of acetic acid is often added to catalyze the formation of the imine intermediate by protonating the carbonyl oxygen, making it more electrophilic.

Experimental Protocol: Synthesis of 5-(Benzylamino)-2-methoxypyridin-4-ol

Materials and Equipment:

-

This compound

-

Benzaldehyde

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic Acid (glacial)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Rotary evaporator and chromatography equipment

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in DCE.

-

Carbonyl Addition: Add benzaldehyde (1.05 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. The addition may be slightly exothermic.

-

Reaction: Stir the reaction at room temperature overnight. Monitor for the disappearance of the starting material and imine intermediate by TLC or LC-MS.

-

Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to yield the desired 5-(benzylamino)-2-methoxypyridin-4-ol.

Mechanism and Workflow Diagram: Reductive Amination

Caption: Simplified Mechanism of Reductive Amination.

Data Summary and Comparison

The choice of methodology can significantly impact the reaction outcome. The following table summarizes key parameters for the two discussed protocols.

| Parameter | Direct Alkylation | Reductive Amination |

| Alkyl Source | Alkyl Halides (R-X) | Aldehydes (R-CHO), Ketones |

| Key Reagent | K₂CO₃ (Base) | NaBH(OAc)₃ (Reducing Agent) |

| Selectivity | Risk of O- and poly-alkylation | Excellent for mono-N-alkylation |

| Byproducts | Halide Salts (e.g., KX) | Borate salts, water |

| Generality | Good for simple alkyl groups | Broad; depends on aldehyde/ketone availability |

| Conditions | Often requires heating | Typically Room Temperature |

Troubleshooting and Field Insights

-

Low Yield in Direct Alkylation: If the reaction stalls, it may be due to insufficient base or inactivation of the amine by protonation. Ensure reagents are anhydrous. A stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) can sometimes improve yields.

-

O-Alkylation as a Major Side Product: This suggests the phenoxide formed is more reactive than the amine. Running the reaction at a lower temperature may favor N-alkylation. Alternatively, protection of the hydroxyl group (e.g., as a silyl ether) prior to alkylation may be necessary, followed by a deprotection step.

-

Slow Reductive Amination: For sterically hindered amines or less reactive ketones, the reaction may be sluggish. Gentle heating (e.g., to 40 °C) can accelerate imine formation. The use of molecular sieves can also help by removing the water formed during imine formation, driving the equilibrium forward.

-

Purification Challenges: The final products are often polar. A mobile phase for column chromatography containing a small percentage of methanol or ammonia in DCM/EtOAc may be required to elute the product effectively.

Conclusion

The N-alkylation of this compound is a critical transformation for generating novel chemical entities for drug discovery. Both direct alkylation and reductive amination are viable and effective methods. Reductive amination generally offers superior control and selectivity for producing mono-alkylated secondary amines and is often the preferred method in a research setting. By understanding the chemical principles behind each protocol and carefully controlling the reaction parameters, researchers can efficiently and reliably synthesize the desired N-alkylated pyridinol derivatives.

References

-

Doğanç, F. & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]

- Qingdao Huahe Pharmaceutical Technology Co ltd. (2021).

-

Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing. [Link]

-

E-Katchi, L. I., et al. (2021). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2021(3), M1263. [Link]

-

Wikipedia contributors. (2023). Amine alkylation. Wikipedia, The Free Encyclopedia. [Link]

-

Katritzky, A. R., et al. (2005). Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides. Arkivoc, 2005(7), 89-96. [Link]

-

Feroci, M., et al. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 19(3), 3348-3361. [Link]

-

Wikipedia contributors. (2023). Reductive amination. Wikipedia, The Free Encyclopedia. [Link]

-

Abdel-Wahab, B. F., et al. (2015). Regioselective N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives: an experimental and DFT study. ResearchGate. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

LibreTexts. (2020). Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). [Link]

-

LibreTexts. (2015). Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]

-

Organic Chemistry Reference. (n.d.). Reductive Amination - Common Conditions. [Link]

-

Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

Sources

- 1. Amine alkylation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. jocpr.com [jocpr.com]

Application Notes and Protocols: 5-Amino-2-methoxypyridin-4-ol as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Amino-2-methoxypyridin-4-ol in Medicinal Chemistry

Substituted pyridines are fundamental building blocks in the synthesis of a vast array of pharmaceutical agents and functional materials. Among these, this compound stands out as a particularly valuable precursor due to its unique arrangement of functional groups: a nucleophilic amino group, a hydroxyl group that can influence reactivity and solubility, and a methoxy group that can modulate electronic properties. This trifunctional scaffold provides a versatile platform for the construction of complex heterocyclic systems, most notably fused pyrimidines such as the pyrido[4,3-d]pyrimidines.

The pyrido[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a number of compounds with diverse biological activities, including kinase inhibitors for cancer therapy, highlighting the importance of efficient synthetic routes to this class of molecules.[1][2][3] This guide provides detailed protocols for the synthesis of this compound and its subsequent elaboration into a key heterocyclic derivative, offering insights into the underlying chemical principles and experimental best practices.

Synthesis of the Precursor: this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available materials. The general strategy involves the introduction of a nitro group at the 5-position of a suitable 2-methoxypyridin-4-ol precursor, followed by reduction of the nitro group to the desired amine.

Protocol 1: Synthesis of 2-Methoxy-5-nitropyridin-4-ol

This protocol is adapted from established procedures for the nitration of pyridinols and subsequent methoxylation of related chloro-nitro-pyridines.[4][5][6]

Materials:

-

2-Chloro-5-nitropyridin-4-ol

-

Sodium methoxide (NaOMe)

-

Methanol (anhydrous)

-

Hydrochloric acid (HCl, concentrated)

-

Ethyl acetate

-

Water (deionized)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Methoxylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-5-nitropyridin-4-ol (1.0 eq) in anhydrous methanol (10-15 mL per gram of starting material).

-

To this solution, carefully add sodium methoxide (1.1-1.2 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Work-up: To the resulting residue, add water and adjust the pH to ~6 with concentrated HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-methoxy-5-nitropyridin-4-ol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Protocol 2: Reduction of 2-Methoxy-5-nitropyridin-4-ol to this compound

The reduction of the nitro group can be accomplished using various methods, with catalytic hydrogenation being a clean and efficient option.

Materials:

-

2-Methoxy-5-nitropyridin-4-ol

-

Palladium on carbon (Pd/C, 10%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Celite® or a similar filter aid

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-methoxy-5-nitropyridin-4-ol (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-3 atm or use a hydrogen-filled balloon) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (methanol or ethanol).

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The product can be purified by recrystallization or column chromatography if necessary.

Application in Heterocyclic Synthesis: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and widely used method for the construction of 4-hydroxyquinoline and related fused heterocyclic systems.[7][8][9][10][11] The reaction proceeds via the condensation of an aniline (or in this case, an aminopyridine) with diethyl ethoxymethylenemalonate (DEEMM), followed by a thermal cyclization.

Protocol 3: Synthesis of 6-Methoxy-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-5,7-dione

This protocol details the application of the Gould-Jacobs reaction to this compound for the synthesis of a key pyrido[4,3-d]pyrimidine derivative.

Materials:

-

This compound

-

Diethyl ethoxymethylenemalonate (DEEMM)

-

High-boiling inert solvent (e.g., Dowtherm A or diphenyl ether)

-

Ethanol

-

Round-bottom flask with a distillation head and a reflux condenser

-

Heating mantle

-

Standard laboratory glassware

Procedure:

-

Condensation: In a round-bottom flask, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq).

-

Heat the mixture to 120-130 °C for 1-2 hours. During this time, ethanol will be formed as a byproduct and can be removed by distillation.

-

Thermal Cyclization: To the crude intermediate from the previous step, add a high-boiling solvent such as Dowtherm A (5-10 mL per gram of the intermediate).

-

Heat the mixture to a vigorous reflux (approximately 250 °C) for 30-60 minutes.

-

Cool the reaction mixture to room temperature, which should induce the precipitation of the product.

-

Work-up and Purification: The precipitated solid can be collected by filtration, washed with a suitable solvent (e.g., ethanol or diethyl ether) to remove the high-boiling solvent, and then dried. Further purification can be achieved by recrystallization.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data (Expected) |

| 2-Methoxy-5-nitropyridin-4-ol | C₆H₆N₂O₄ | 170.12 | ¹H NMR: Signals for aromatic protons and methoxy group. IR: Strong absorptions for NO₂ and OH groups. |

| This compound | C₆H₈N₂O₂ | 140.14 | ¹H NMR: Appearance of a broad signal for the NH₂ group, upfield shift of aromatic protons. IR: Appearance of N-H stretching bands, disappearance of NO₂ bands. |

| 6-Methoxy-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-5,7-dione | C₉H₇N₃O₄ | 221.17 | ¹H NMR: Signals for the pyridone and pyrimidinedione protons. IR: Characteristic C=O stretching frequencies for the dione system. |

Visualization of Synthetic Pathways

Synthesis of this compound

Caption: Experimental workflow for the Gould-Jacobs reaction.

References

-

PrepChem. Synthesis of 2-methoxy-4-methyl-5-nitropyridine. Available from: [Link]

- Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

ResearchGate. Gould-Jacobs reaction | Request PDF. Available from: [Link]

-

PMC - PubMed Central. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

-

PMC - PubMed Central. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link]

-

Chem-Impex. 4-Amino-2-methoxy-5-nitropyridine. Available from: [Link]

-

ResearchGate. Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. Available from: [Link]

-

ResearchGate. Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Available from: [Link]

-

Wikipedia. Gould–Jacobs reaction. Available from: [Link]

- Google Patents. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.

-

Ovid. Chemistry and biological evaluation of pyrido[4,3-d] pyrimidines: A review. Available from: [Link]

-

Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Available from: [Link]

-

ResearchGate. Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. Available from: [Link]

-

PMC - PubMed Central. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Available from: [Link]

-

Organic Chemistry Research. A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Available from: [Link]

-

ACS Publications. Synthesis and Biological Activity of Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines as Phosphodiesterase Type 4 Inhibitors | Journal of Medicinal Chemistry. Available from: [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available from: [Link]

-

RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available from: [Link]

-

NIH. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). Available from: [Link]

-

PrepChem.com. Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. Available from: [Link]

-

PMC - PubMed Central. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Available from: [Link]

- Google Patents. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).

Sources

- 1. researchgate.net [researchgate.net]

- 2. ovid.com [ovid.com]